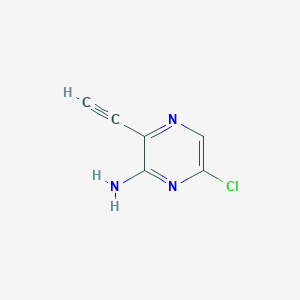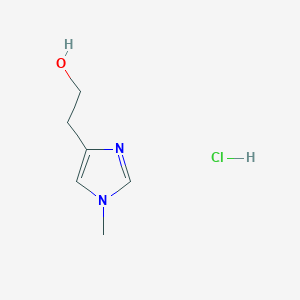
6-Chloro-3-ethynylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Chloro-3-ethynylpyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrazine-2-carboxylic acid.
Reaction Conditions: The carboxylic acid is first converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
6-Chloro-3-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-3-ethynylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of organic electronic materials, such as light-emitting diodes and photovoltaic cells.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity . The compound’s ethynyl group allows it to form covalent bonds with target proteins, enhancing its inhibitory effects.
Comparación Con Compuestos Similares
6-Chloro-3-ethynylpyrazin-2-amine can be compared with other aminopyrazines, such as 2-amino-6-chloropyrazine and 3-ethynylpyrazin-2-amine . While these compounds share structural similarities, this compound is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical reactivity and biological activity.
Similar compounds include:
2-Amino-6-chloropyrazine: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylpyrazin-2-amine: Lacks the chlorine atom, affecting its chemical properties and biological interactions.
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
6-chloro-3-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-6(8)10-5(7)3-9-4/h1,3H,(H2,8,10) |
Clave InChI |
CFFZXSVYEWXBMR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(N=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)





![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)


